4-Chloro-2-phenylpyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-2-phenylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C11H6ClN3 . It is used in scientific research and has diverse properties, making it valuable for pharmaceutical development, organic synthesis, and material science .
Molecular Structure Analysis
The molecular weight of 4-Chloro-2-phenylpyrimidine-5-carbonitrile is 215.64 . More detailed structural analysis would require specific experimental techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
4-Chloro-2-phenylpyrimidine-5-carbonitrile has a molecular weight of 215.64 . It should be stored in a sealed container in a dry environment at 2-8°C . More detailed physical and chemical properties would require specific experimental techniques.Scientific Research Applications
Novel Synthesis and Antibacterial Activity
A study by Rostamizadeh et al. (2013) focused on the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot, three-component reaction. This process utilized magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions. The derivatives were further processed to create 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, which exhibited significant antibacterial activity. This innovative approach highlights the compound's relevance in developing new antibacterial agents Rostamizadeh et al., 2013.
Green Chemistry in Pharmaceutical Research
Karati et al. (2022) introduced a microwave-assisted synthetic scheme for creating 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile scaffolds, demonstrating a green chemistry approach. These scaffolds, recognized for their neurodegenerative, anti-microbial, and anti-cancer activities, underscore the compound's utility in pharmaceutical research. This method is notably eco-friendly, reducing harmful residues through minimized organic solvent use Karati et al., 2022.
Development of Antimicrobial Agents
Al-Abdullah et al. (2011) synthesized a new series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, demonstrating marked antibacterial activity, especially against Gram-positive bacteria. This research points to the compound's potential in creating effective antimicrobial agents, with some derivatives also showing moderate activity against C. albicans Al-Abdullah et al., 2011.
Antiproliferative Activity Evaluation
Awadallah et al. (2013) evaluated dihydropyrimidine-based compounds bearing a pyrazoline moiety for their antiproliferative activity against various cancer cell lines. This study revealed that compounds exhibited significant activity against colon and breast cancer cell lines, highlighting the potential of 4-Chloro-2-phenylpyrimidine-5-carbonitrile derivatives in cancer treatment research Awadallah et al., 2013.
Ultrasound-Assisted Synthesis for Corrosion Inhibition
Dandia et al. (2013) explored the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, including 4-Chloro-2-phenylpyrimidine-5-carbonitrile, as potential corrosion inhibitors for mild steel in acidic environments. This innovative synthesis method underscores the compound's application beyond pharmaceuticals, demonstrating utility in materials science and engineering Dandia et al., 2013.
Future Directions
The future directions of research involving 4-Chloro-2-phenylpyrimidine-5-carbonitrile would depend on the results of current studies and the needs of the scientific and industrial communities. It’s worth noting that this compound is used in scientific research and has diverse properties, making it valuable for pharmaceutical development, organic synthesis, and material science .
properties
IUPAC Name |
4-chloro-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-10-9(6-13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHZWXOTSYNHPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356472 |
Source
|
Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylpyrimidine-5-carbonitrile | |
CAS RN |
33089-16-6 |
Source
|
Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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